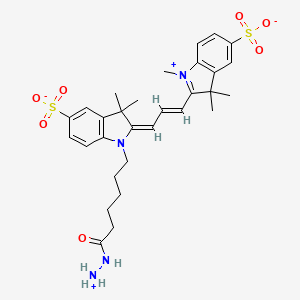
Sulfo-Cyanine3 hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine3 hydrazide is a water-soluble sulfated derivative of Cyanine3 dye. It is characterized by its yellow-orange fluorescence and is widely used in various scientific applications due to its excellent photostability and high fluorescence intensity. The compound has a terminal hydrazide group, making it highly reactive and suitable for conjugation with biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine3 hydrazide is synthesized through a series of chemical reactions involving the introduction of sulfo groups and a hydrazide group to the Cyanine3 dye structure. The synthesis typically involves the following steps:
Formation of Cyanine3 Dye: The initial step involves the synthesis of Cyanine3 dye, which is achieved by reacting indolenine derivatives with a polymethine bridge.
Introduction of Sulfo Groups: Sulfo groups are introduced to the Cyanine3 dye to enhance its water solubility. This is usually done through sulfonation reactions.
Hydrazide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cyanine3 hydrazide undergoes various chemical reactions, including:
Conjugation Reactions: The hydrazide group reacts efficiently with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.
Common Reagents and Conditions
Aldehydes and Ketones: Used in conjugation reactions to form hydrazones.
Oxidizing Agents: Used in oxidation reactions.
Reducing Agents: Used in reduction reactions.
Major Products Formed
Hydrazones: Formed from the reaction of this compound with aldehydes and ketones.
Applications De Recherche Scientifique
Sulfo-Cyanine3 hydrazide has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used as a fluorescent probe for labeling biomolecules such as proteins, peptides, and nucleic acids.
Imaging: Utilized in fluorescence imaging techniques to visualize cellular structures and processes.
Diagnostics: Employed in diagnostic assays to detect specific biomolecules.
Molecular Biology: Used in techniques such as rolling circle amplification for detecting nucleic acids.
Mécanisme D'action
The mechanism of action of Sulfo-Cyanine3 hydrazide involves its ability to conjugate with biomolecules through its hydrazide group. This conjugation allows the compound to attach to specific molecular targets, enabling their visualization through fluorescence. The fluorescence properties of the compound are due to its unique chemical structure, which allows it to absorb and emit light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfo-Cyanine5 hydrazide
- Sulfo-Cyanine7 hydrazide
- Cyanine3 maleimide
- Cyanine5 maleimide
Uniqueness
Sulfo-Cyanine3 hydrazide is unique due to its high water solubility, excellent photostability, and high fluorescence intensity. These properties make it particularly suitable for applications in aqueous
Propriétés
Formule moléculaire |
C30H38N4O7S2 |
|---|---|
Poids moléculaire |
630.8 g/mol |
Nom IUPAC |
(2E)-1-[6-(azaniumylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |
Clé InChI |
KPOBKBQVYQSQSR-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)N[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)N[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


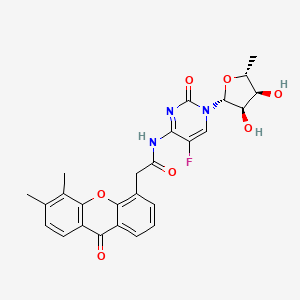
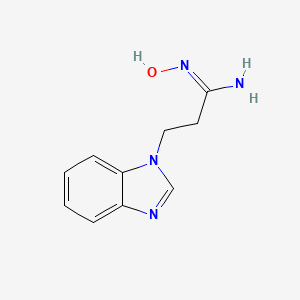
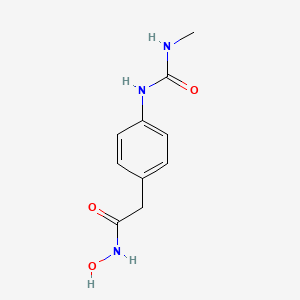
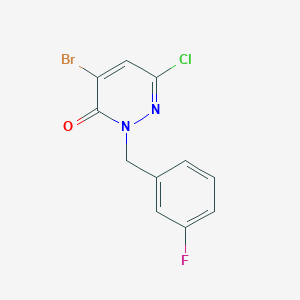
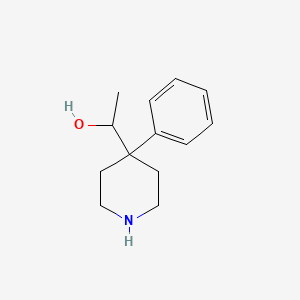

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
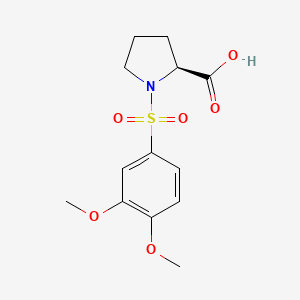
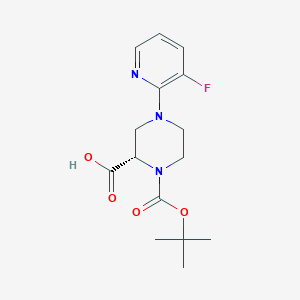
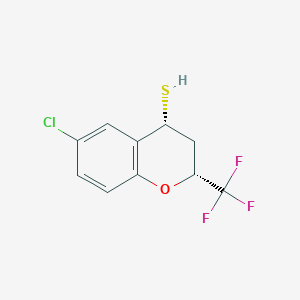
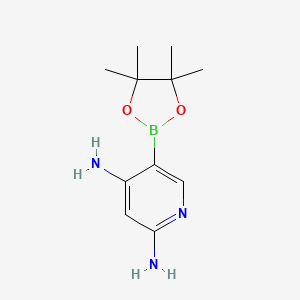


![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
